molecular formula C42H50F3N7O9 B8118165 tcY-NH2 (TFA)

tcY-NH2 (TFA)

Cat. No.: B8118165
M. Wt: 853.9 g/mol
InChI Key: WQJKBSZTPQERHW-USBDLMLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tcY-NH2 (TFA): (trans-Cinnamoyl)-YPGKF-NH2 TFA , is a potent selective antagonist peptide for proteinase-activated receptor 4 (PAR4). This compound is known for its ability to inhibit thrombin- and AY-NH2-induced platelet aggregation and endostatin release. It is widely used in research related to inflammation and immunology .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tcY-NH2 (TFA) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: : Industrial production of tcY-NH2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: : tcY-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:

    Oxidation: Involving the oxidation of specific amino acid residues.

    Reduction: Reduction of disulfide bonds within the peptide.

    Substitution: Substitution reactions involving the modification of side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the specific modification required.

Major Products: : The major products formed from these reactions are modified peptides with altered functional groups or sequences .

Scientific Research Applications

tcY-NH2 (TFA) has a wide range of applications in scientific research:

Mechanism of Action

tcY-NH2 (TFA) exerts its effects by selectively antagonizing proteinase-activated receptor 4 (PAR4). This inhibition prevents thrombin- and AY-NH2-induced platelet aggregation and endostatin release. The compound also blocks PAR4 activation of the ERK pathway, which mediates aortic vascular smooth muscle cell migration and proliferation .

Comparison with Similar Compounds

Similar Compounds

    tcY-NH2: The non-TFA version of the compound.

    AY-NH2: Another peptide that induces platelet aggregation.

    PAR4 Antagonists: Other peptides or small molecules that inhibit PAR4.

Uniqueness: : tcY-NH2 (TFA) is unique due to its high selectivity and potency as a PAR4 antagonist. It effectively inhibits platelet aggregation and endostatin release without affecting other pathways, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKBSZTPQERHW-USBDLMLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50F3N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746616
Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327177-34-4
Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.